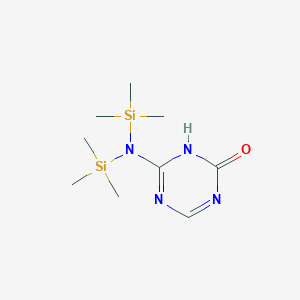
Gabapentin Enacarbil Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GabapentinEnacarbilSodiumSalt is a prodrug of gabapentin, designed to improve the oral bioavailability and pharmacokinetic profile of gabapentin. GabapentinEnacarbilSodiumSalt is primarily used in the treatment of Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN) in adults .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
GabapentinEnacarbilSodiumSalt is synthesized from intermediates such as 1-haloalkyl carbamate or carbonate and diacid acetal skeleton. The preparation involves combining a C1 to C10 alcohol or primary amine with a solvent like acetonitrile, ketone, ether, ester, or hydrocarbon, and a 1-haloalkyl haloformate .
Industrial Production Methods
The industrial production of GabapentinEnacarbilSodiumSalt involves large-scale synthesis and purification processes. The intermediates are prepared and purified using various solvents and reagents, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
GabapentinEnacarbilSodiumSalt undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to gabapentin, carbon dioxide, acetaldehyde, and isobutyric acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water and enzymes (carboxylesterases) are commonly used.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of GabapentinEnacarbilSodiumSalt is gabapentin, which is the active compound responsible for its therapeutic effects .
Aplicaciones Científicas De Investigación
GabapentinEnacarbilSodiumSalt has several scientific research applications, including:
Chemistry: Used as a model compound to study prodrug design and bioavailability enhancement.
Biology: Investigated for its effects on neural pathways and neurotransmitter modulation.
Medicine: Primarily used in the treatment of Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). .
Industry: Utilized in the development of extended-release formulations and other pharmaceutical applications
Mecanismo De Acción
GabapentinEnacarbilSodiumSalt is a prodrug that is converted to gabapentin in the body. The exact mechanism of action of gabapentin in RLS and PHN is not fully understood but is believed to involve the descending noradrenergic system, resulting in the activation of spinal alpha2-adrenergic receptors . Gabapentin also prevents allodynia and hyperalgesia, contributing to its analgesic effects .
Comparación Con Compuestos Similares
GabapentinEnacarbilSodiumSalt is unique compared to other similar compounds due to its improved oral bioavailability and extended-release properties. Similar compounds include:
Gabapentin: The parent compound, used for epilepsy and neuropathic pain.
Pregabalin: Another gabapentinoid with similar therapeutic uses but different pharmacokinetic properties.
Vigabatrin: An antiepileptic drug that inhibits GABA transaminase but has different mechanisms and uses .
GabapentinEnacarbilSodiumSalt stands out due to its prodrug nature, which allows for better absorption and sustained release, making it more effective for certain conditions .
Propiedades
Fórmula molecular |
C16H26NNaO6 |
|---|---|
Peso molecular |
351.37 g/mol |
Nombre IUPAC |
sodium;2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C16H27NO6.Na/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16;/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19);/q;+1/p-1 |
Clave InChI |
ANEBIPHMZCZEQA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)



![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)




